Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic Acid: A neurotoxin with applications in neuroscience research.
Uniqueness
Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 7-methyl-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11(13)10-8-6-4-5-7(2)9(8)12-15-10/h4-6H,3H2,1-2H3 |
InChI Key |
IOBJEHUNHYOTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(C2=NO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.